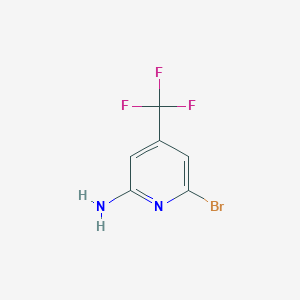
3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile
Übersicht
Beschreibung
3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile (3-Chloro-Pyridin-1-YL) is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research and development. 3-Chloro-Pyridin-1-YL is a highly versatile compound that has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. The compound has been used in the synthesis of several important drugs, including tamoxifen and etoposide. In addition, 3-Chloro-Pyridin-1-YL has been studied for its potential applications in biochemistry, where it has been found to have both biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One avenue of research involves the synthesis and characterization of novel compounds derived from pyridine derivatives, focusing on their potential antimicrobial properties. For instance, Ahmed E. M. Mekky and S. Sanad (2019) synthesized thiohydrazonates and pyrazolo[3,4-b]pyridines, starting with a pyridine-2(1H)-thione derivative. This process led to compounds exhibiting significant antimicrobial activities against various bacterial strains, highlighting the chemical's potential as a precursor for antimicrobial agents (Mekky & Sanad, 2019).
Optical and Electronic Properties
Further research has delved into the optical and electronic properties of pyridine derivatives. I. Zedan, F. El-Taweel, and E. El-Menyawy (2020) investigated the structural, optical, and junction characteristics of two pyridine derivatives. Their findings underscored the compounds' potential in electronic applications, such as photosensors, due to their distinct optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Antifungal Applications
In the context of agricultural science, fluazinam (3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline) showcases the applicability of pyridine derivatives in developing fungicides. Research by Youngeun Jeon et al. (2013) on fluazinam, a compound structurally related to the mentioned chemical, has revealed its effectiveness as a fungicide through detailed crystallographic analysis, emphasizing its role in plant protection (Jeon, Kim, Lee, & Kim, 2013).
Catalysis and Chemical Reactions
The role of pyridine derivatives in catalysis and chemical synthesis is another significant area of research. Studies have demonstrated their effectiveness in facilitating various chemical reactions, including the catalytic condensation of organic bromides with vinyl compounds, showcasing their utility in synthetic organic chemistry (Lebedev, Lopatina, Petrov, & Beletskaya, 1988).
Eigenschaften
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-4-6(9(11,12)13)5-15(8(7)16)3-1-2-14/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILQONWRLSRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)

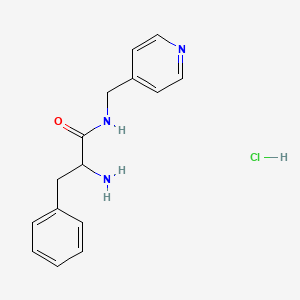
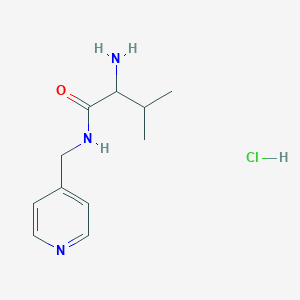
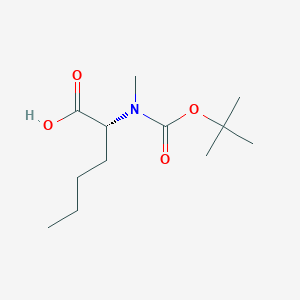
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
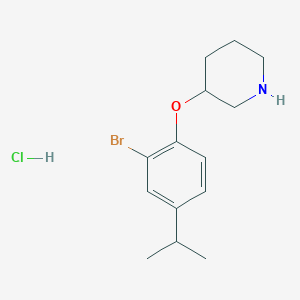
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)


![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)
